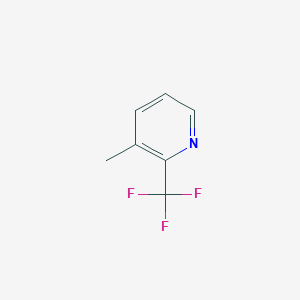

3-Methyl-2-(trifluoromethyl)pyridine

Overview

Description

3-Methyl-2-(trifluoromethyl)pyridine (3MTP) is a heterocyclic compound that has been extensively studied in recent years due to its unique properties and potential applications. 3MTP is a colorless liquid that has a melting point of -25°C and a boiling point of 97°C. It has a molecular weight of 166.07 g/mol and a molar mass of 166.07 g/mol. 3MTP has a low vapor pressure and is insoluble in water, making it an ideal compound for laboratory experiments.

Scientific Research Applications

Synthesis of Pesticides

3-Methyl-2-(trifluoromethyl)pyridine and similar compounds, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are significant in the synthesis of pesticides. These pyridine derivatives containing fluorine play a crucial role in developing various pesticides, highlighting their importance in agricultural chemistry (Lu Xin-xin, 2006).

OLEDs Development

This compound derivatives, specifically cf3pzpy, have been used in the development of high-efficiency orange-red iridium(III) complexes for Organic Light Emitting Diodes (OLEDs). These complexes demonstrate excellent photoluminescent emissions and high external quantum efficiency, making them valuable for display technologies (Ning Su et al., 2021).

Synthesis of Aminopyrroles

1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, has been used to prepare trifluoromethyl-substituted aminopyrroles. This process, based on the 2H-azirine ring expansion strategy, highlights its utility in synthesizing complex organic structures (A. Khlebnikov et al., 2018).

Anodically Generated Radicals

The anodic methylation and trifluoromethylation reactions of pyridine, using acetic and trifluoroacetic acids, have been explored. These reactions provide insights into the nuclear substitution efficiency and positional selectivity in pyridine derivatives, contributing to electro-organic chemistry (J. Utley & R. Holman, 1976).

Metalation and Functionalization

This compound can be selectively metalated and subsequently functionalized at various positions, demonstrating its versatility in organic synthesis. This process allows the preparation of various pyridinecarboxylic acids and demonstrates the compound's reactivity towards different reagents (M. Schlosser & Marc Marull, 2003).

Mechanism of Action

Target of Action

3-Methyl-2-(trifluoromethyl)pyridine (3M2TFP) is a versatile compound used in various chemical reactions. It is often used as a building block in the synthesis of agrochemicals and pharmaceuticals . The primary targets of 3M2TFP are the enzymes or receptors in pests or diseases that these agrochemicals and pharmaceuticals aim to control or treat .

Mode of Action

The mode of action of 3M2TFP is largely dependent on the specific agrochemical or pharmaceutical it is incorporated into. Generally, 3M2TFP enhances the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, in the Suzuki–Miyaura cross-coupling reaction, 3M2TFP participates in the transmetalation process, where it is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3M2TFP are also dependent on the specific agrochemical or pharmaceutical it is part of. In the context of agrochemicals, 3M2TFP-containing compounds often disrupt essential biochemical pathways in pests, leading to their elimination .

Pharmacokinetics

The trifluoromethyl group in 3m2tfp is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Result of Action

The result of 3M2TFP’s action is the enhanced efficacy of the agrochemicals and pharmaceuticals it is part of. For example, in agrochemicals, 3M2TFP contributes to superior pest control properties .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in this compound is known to enhance the compound’s ability to inhibit certain enzymes by forming strong hydrogen bonds with the active sites of these enzymes . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group in this compound enhances its binding affinity to target proteins, resulting in significant changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations. The presence of the trifluoromethyl group in this compound enhances its ability to participate in these metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound within tissues also influences its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell determines its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYVIESJJAWOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629307 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-78-6 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

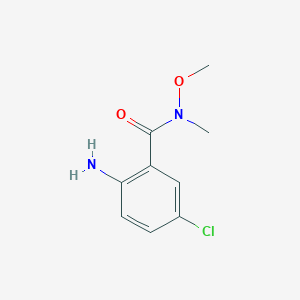

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

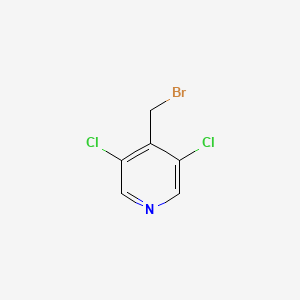

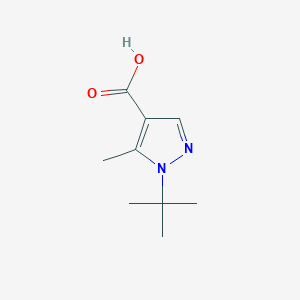

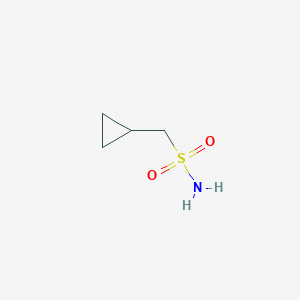

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)